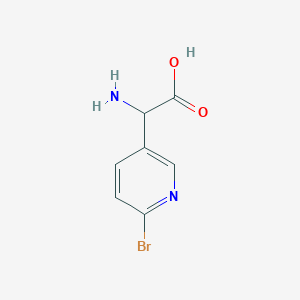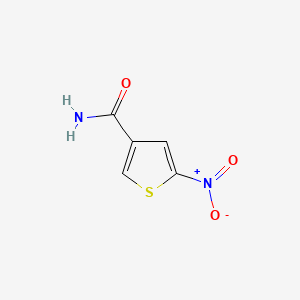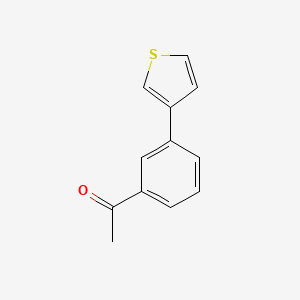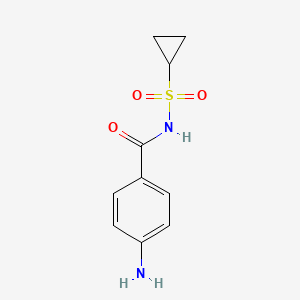
2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester is an organic compound with the molecular formula C18H26O3. It is a derivative of cinnamic acid, where the carboxyl group is esterified with an octyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester typically involves the esterification of 3-(4-methoxyphenyl)-2-propenoic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the propenoic acid moiety can be reduced to form a saturated ester.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-2-propenoic acid
Reduction: 3-(4-Methoxyphenyl)propanoic acid octyl ester
Substitution: 3-(4-Methoxyphenyl)-2-propenoic acid and octanol
Applications De Recherche Scientifique
2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, coatings, and adhesives due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: This compound has a similar structure but with a methyl group instead of an octyl group.
2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: This ester has a 2-ethylhexyl group instead of an octyl group.
Uniqueness
2-Propenoic acid, 3-(4-methoxyphenyl)-, octyl ester is unique due to its longer alkyl chain, which can influence its physical and chemical properties, such as solubility and melting point. This makes it suitable for specific applications where longer alkyl chains are preferred, such as in the formulation of certain polymers and coatings.
Propriétés
Formule moléculaire |
C18H26O3 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
octyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-8-15-21-18(19)14-11-16-9-12-17(20-2)13-10-16/h9-14H,3-8,15H2,1-2H3/b14-11+ |
Clé InChI |
PCQLCJLFQGMYHD-SDNWHVSQSA-N |
SMILES isomérique |
CCCCCCCCOC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES canonique |
CCCCCCCCOC(=O)C=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)
![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)




![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)



![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)


